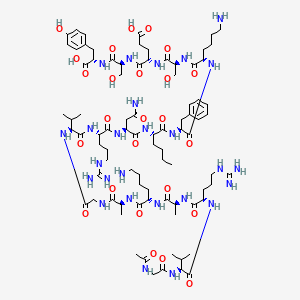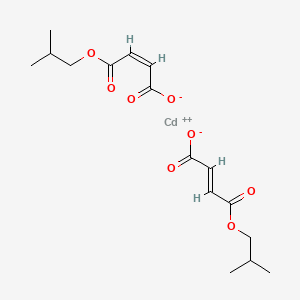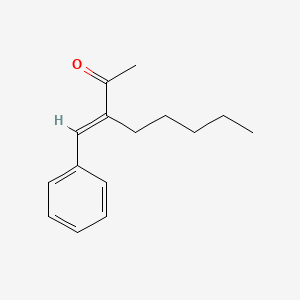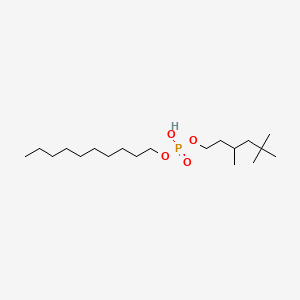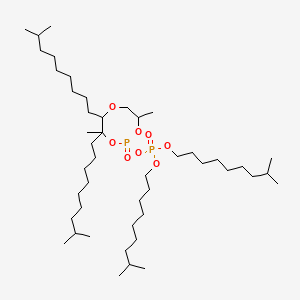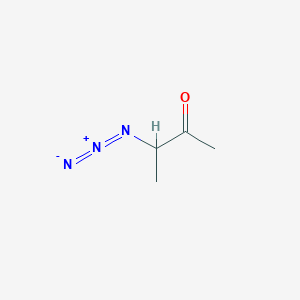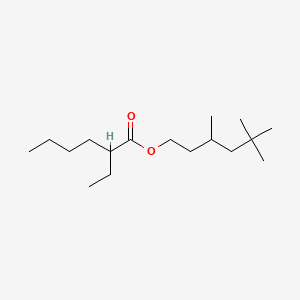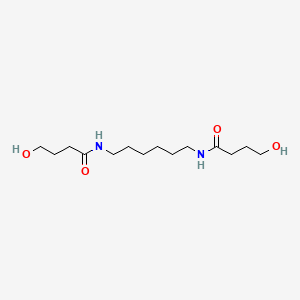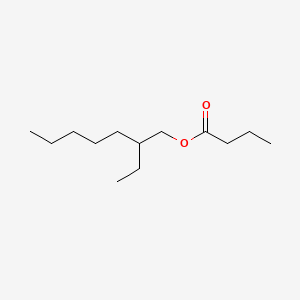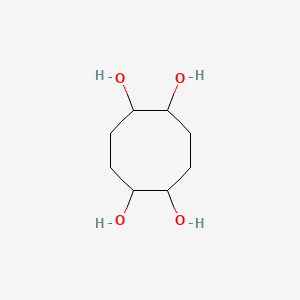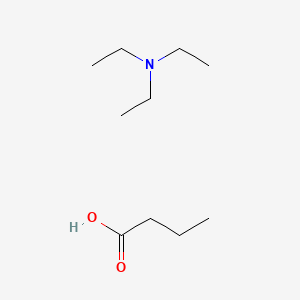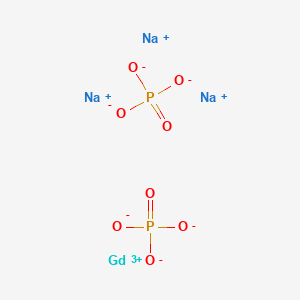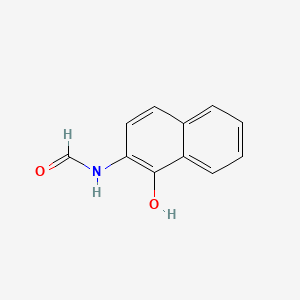
Formamide, N-(1-hydroxy-2-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(1-hydroxy-2-naphthyl)- is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a naphthalene ring with a hydroxyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(1-hydroxy-2-naphthyl)- typically involves the formylation of 1-hydroxy-2-naphthylamine. One common method is the reaction of 1-hydroxy-2-naphthylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process.
Industrial Production Methods: In industrial settings, the production of Formamide, N-(1-hydroxy-2-naphthyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Formamide, N-(1-hydroxy-2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formamide group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Formamide, N-(1-hydroxy-2-naphthyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Formamide, N-(1-hydroxy-2-naphthyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Formamide: A simpler formamide compound without the naphthalene ring.
Naphthalene-1-ol: A naphthalene derivative with a hydroxyl group but without the formamide group.
N-(2-Naphthyl)formamide: A similar compound with the formamide group attached to the 2-position of the naphthalene ring.
Uniqueness: Formamide, N-(1-hydroxy-2-naphthyl)- is unique due to the presence of both the formamide and hydroxyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1707-32-0 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
N-(1-hydroxynaphthalen-2-yl)formamide |
InChI |
InChI=1S/C11H9NO2/c13-7-12-10-6-5-8-3-1-2-4-9(8)11(10)14/h1-7,14H,(H,12,13) |
Clé InChI |
OABQYBOJVJERFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


